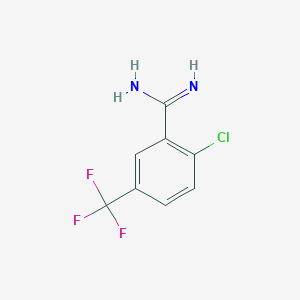

2-Chloro-5-trifluoromethyl-benzamidine

Description

Significance of Benzamidine (B55565) Scaffolds in Modern Chemical Biology and Materials Science

The benzamidine moiety, characterized by the formula C₆H₅C(NH)NH₂, is a foundational structure in the design of functional molecules. wikipedia.org In chemical biology, its primary significance lies in its ability to act as a reversible competitive inhibitor of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. wikipedia.orgcaymanchem.com This inhibitory action makes benzamidine-based compounds valuable tools for studying enzyme mechanisms and for developing therapeutic agents. For instance, they are explored as inhibitors of Factor Xa for novel anti-thrombotic drugs and have been investigated for their potential in treating diseases like periodontitis. nih.govresearchgate.net

In materials science, the benzamidine scaffold offers unique properties for the development of advanced materials. It is frequently used as a ligand in protein crystallography to prevent the degradation of protein samples by proteases during analysis. wikipedia.org Furthermore, the structural and electronic properties of benzamidine derivatives are being explored in the creation of novel materials with specific recognition and binding capabilities. The ability of the benzamidine group to engage in specific intermolecular interactions is a key factor driving its use in these diverse applications.

The Role of Trifluoromethyl and Chloro Substituents in Modulating Compound Properties for Specific Applications

The strategic placement of chloro and trifluoromethyl groups on a molecular scaffold is a well-established strategy in modern medicinal chemistry to fine-tune a compound's properties. nih.govbohrium.com

The trifluoromethyl (-CF₃) group is highly valued in drug design for its potent effects on a molecule's physicochemical profile. bohrium.comhovione.com Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnbinno.com By increasing resistance to metabolic breakdown, the -CF₃ group often leads to improved bioavailability and a longer duration of action for drug candidates. nbinno.com It is frequently employed as a bioisostere, mimicking other atoms like chlorine or a methyl group to optimize a molecule's steric and electronic characteristics. wikipedia.org

The combination of both a chloro and a trifluoromethyl group in 2-Chloro-5-trifluoromethyl-benzamidine creates a molecule with a unique electronic and steric profile, making it a highly attractive building block for targeted applications.

Overview of Key Research Domains Pertaining to this compound and Related Structures

Research involving this compound and its structural relatives spans several key scientific domains, primarily driven by its utility as a synthetic intermediate. chemimpex.com

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its structure is particularly suited for the design of specific enzyme inhibitors, a cornerstone of modern drug discovery. chemimpex.com The benzamidine core targets serine proteases, while the chloro and trifluoromethyl groups help to optimize the potency and pharmacokinetic properties of the final drug candidate. wikipedia.orgmdpi.comacs.org

Agricultural Chemistry: In the agrochemical sector, this compound serves as a building block for developing new crop protection agents. chemimpex.com Its stability and reactivity are leveraged in synthetic pathways to create effective pesticides and herbicides, contributing to improved agricultural yields. chemimpex.com

Biochemical Research: Researchers utilize this compound and its derivatives to investigate biological systems. chemimpex.com A key application is in enzyme activity assays, where these molecules can help to elucidate metabolic pathways and understand the function of specific enzymes. chemimpex.comnih.gov

Materials Science: The unique electronic and thermal properties imparted by the trifluoromethyl and chloro substituents make this class of compounds interesting for the development of new materials with specialized applications. chemimpex.com

The versatility of this compound ensures its continued relevance in these and other emerging areas of advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt Data sourced from multiple chemical suppliers and databases.

| Property | This compound | This compound HCl |

| CAS Number | 885963-61-1 cymitquimica.com | 1171628-53-7 chemimpex.comcymitquimica.com |

| Molecular Formula | C₈H₆ClF₃N₂ cymitquimica.com | C₈H₆ClF₃N₂·HCl or C₈H₇Cl₂F₃N₂ chemimpex.comcymitquimica.com |

| Molecular Weight | 222.59 g/mol cymitquimica.com | 259.06 g/mol chemimpex.com |

| Appearance | Solid | White Solid chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNUHHVQGLRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401715 | |

| Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885963-61-1 | |

| Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Benzamidine and Its Precursors

Established Synthetic Routes to Substituted Benzamidines

The amidine functional group is a key feature in many biologically active molecules. Several general methods have been established for its synthesis.

The addition of nitrogen nucleophiles to nitriles is a fundamental approach for synthesizing amidines. A direct, one-step synthesis involves the reaction of a nitrile with an amine. However, this transformation is often challenging and may require activation of either the nitrile or the amine.

One effective protocol employs the activation of primary amines with a strong base, such as n-butyllithium, to form highly nucleophilic lithium amine salts. These salts readily add to aryl nitriles to form the corresponding N-substituted amidines. This method is notable for its tolerance of deactivated nitriles and various aryl amines. nih.govnih.gov

Another established method, known as the Pinner reaction, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt (a Pinner salt). Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine. This classical two-step process is widely applicable for producing unsubstituted, N-substituted, and N,N'-disubstituted amidines. researchgate.net

Additionally, amidines can be prepared by heating a cyanide with an ammonium (B1175870) or alkyl/aryl-ammonium salt of a sulfonic acid at high temperatures (180-300°C). researchgate.net The use of Lewis acids like aluminum chloride can also facilitate the reaction between nitriles and amines or ammonia. researchgate.net

Table 1: Examples of Amidine Synthesis from Nitriles and Amines

| Nitrile Reactant | Amine Reactant | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile (B105546) | 1,4-Phenylenediamine | n-Butyllithium | para-Bis-amidine (9a) | 87% | nih.gov |

| 4-Methoxybenzonitrile | 3-Phenylpropylamine | n-Butyllithium | N-(3-phenylpropyl)-4-methoxybenzamidine (7e) | ~60% | nih.gov |

Benzamidoxime (B57231) derivatives serve as versatile precursors for benzamidines. While amidoximes can be used as prodrugs that convert to amidines in vivo, their synthetic conversion in the laboratory is also well-established. researchgate.net Generally, amidoximes undergo thermal decomposition when heated near their melting points, which can lead to a mixture of fragmentation products. researchgate.net For instance, benzamidoxime is stable up to 170°C, at which point it begins to decompose. researchgate.net

A more controlled and widely used method for converting benzamidoximes to benzamidines is through catalytic hydrogenation. This reduction of the N-O bond cleanly yields the corresponding amidine. A patented method describes the formation of a benzamidoxime from a benzonitrile and hydroxylamine (B1172632) hydrochloride, followed by hydrogenation reduction using a catalyst, such as an ionic liquid-supported rhodium (Rh(0)) catalyst, to obtain the benzamidine (B55565) derivative. google.comnih.gov This two-step sequence from nitrile to amidine via an amidoxime (B1450833) intermediate provides an alternative to the direct addition methods.

Amidinium salts, which are protonated or alkylated forms of amidines, are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems. Their chemistry has been extensively reviewed and applied in the formation of various ring structures. google.com

A novel approach utilizes the electrophilic activation of phenylacetamides to generate cyclic amidinium triflate salts. These seven-membered ring amidines are formed through a Friedel–Crafts-like intramolecular cyclization. researchgate.net These amidinium salts can be further functionalized; for example, they can be hydrolyzed to form pharmacologically relevant benzazepinone (B8055114) derivatives or deprotonated and alkylated to introduce further diversity. researchgate.net The scalability of this reaction makes it a practical method for producing complex cyclic structures. researchgate.net

Synthesis of 2-Chloro-5-(trifluoromethyl)benzene Derivatives as Key Intermediates

The synthesis of the target molecule, 2-Chloro-5-trifluoromethyl-benzamidine, relies on the availability of the key intermediate, 2-chloro-5-(trifluoromethyl)benzonitrile . The preparation of this and related precursors involves specific chlorination and trifluoromethylation strategies.

The construction of the 2-chloro-5-(trifluoromethyl)phenyl moiety often begins with commercially available materials like benzotrifluoride (B45747) or 4-chlorobenzotrifluoride (B24415). The trifluoromethyl (-CF3) group is strongly electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution reactions.

A key precursor, 2-chloro-5-(trifluoromethyl)benzonitrile , can be synthesized via a Sandmeyer reaction. sigmaaldrich.cn This process starts with 2-chloro-5-trifluoromethylaniline . The aniline (B41778) is first converted to its corresponding diazonium salt, which is then reacted with a copper(I) cyanide/sodium cyanide solution to introduce the nitrile group onto the aromatic ring. sigmaaldrich.cnacs.org The Sandmeyer reaction is a versatile method for introducing a range of functional groups, including halides and the cyano group, onto an aromatic ring starting from an aryl amine. nih.govwikipedia.org

The synthesis of another important precursor, 4-chlorobenzotrifluoride , is commonly achieved through a chlorination-fluorination process starting from p-chlorotoluene. researchgate.net In this industrial method, the methyl group of p-chlorotoluene is first exhaustively chlorinated to form p-chlorobenzotrichloride. This intermediate is then treated with anhydrous hydrogen fluoride (B91410) (HF) under pressure to replace the chlorine atoms with fluorine, yielding 4-chlorobenzotrifluoride. researchgate.netwikipedia.org

Further chlorination of trifluoromethylated aromatics can be controlled to achieve desired substitution patterns. For example, the chlorination of 4-chlorobenzotrifluoride can be optimized to produce trifluoromethyl-3,4-dichlorobenzene with high yield (up to 92%) using a specialized catalyst derived from ferric chloride and phosphorus trichloride. acs.org

Table 2: Selected Chlorination Reactions of Trifluoromethylated Benzenes

| Starting Material | Reagent(s) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzotrifluoride | Chlorine | Ferric Chloride | m-Chlorobenzotrifluoride | Major Product | |

| 4-Chlorotoluene | Chlorine, then HF | Initiator, then Pressure | 4-Chlorobenzotrifluoride | Industrial Scale | researchgate.netwikipedia.org |

| 4-Chlorobenzotrifluoride | Chlorine | [PCl4]+[FeCl4]- | 3,4-Dichloro-1-(trifluoromethyl)benzene | 92% | acs.org |

The introduction of the trifluoromethyl (-CF3) group is a critical step in synthesizing many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity.

The most common industrial method for producing trifluoromethylated benzenes is the halogen exchange (Halex) reaction, as described for the synthesis of 4-chlorobenzotrifluoride from p-chlorotoluene. This involves the transformation of a trichloromethyl (-CCl3) group into a trifluoromethyl (-CF3) group using a fluorinating agent like anhydrous hydrogen fluoride. researchgate.net

In recent years, more direct methods for trifluoromethylation have been developed. These can be broadly categorized as radical, nucleophilic, or electrophilic introductions of the -CF3 group.

Nucleophilic Trifluoromethylation: This is a versatile and actively studied area, with reagents like trifluoromethyltrimethylsilane (TMSCF3), known as Ruppert's reagent, being prominent.

Electrophilic Trifluoromethylation: These methods utilize "CF3+" synthons. Examples include hypervalent iodine compounds, which can transfer a CF3 group to substrates like phenols.

Radical Trifluoromethylation: This approach uses sources of trifluoromethyl radicals (•CF3), such as trifluoromethyl iodide, to react with aromatic systems.

Modern strategies continue to emerge, such as the deoxytrifluoromethylation of cyclohexanones, which provides access to highly substituted trifluoromethyl arenes that are otherwise difficult to obtain.

Preparation of Related Benzamides and Benzoic Acids as Precursors

The primary precursors for the synthesis of this compound are 2-chloro-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)benzamide. The synthesis of these molecules often starts from more readily available materials like 2-chloro-5-(trifluoromethyl)benzonitrile.

The preparation of 2-chloro-5-(trifluoromethyl)benzoic acid can be achieved through the hydrolysis of 2-chloro-5-(trifluoromethyl)benzonitrile. This reaction is a standard transformation in organic chemistry, typically conducted under acidic or basic conditions. For instance, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is synthesized from its corresponding benzonitrile precursor. nih.gov This suggests a similar pathway is viable for the non-nitrated analogue.

Once the benzoic acid is obtained, it can be converted into 2-chloro-5-(trifluoromethyl)benzamide. A common laboratory and industrial method for this conversion involves two steps:

Activation of the carboxylic acid, often by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂).

Reaction of the resulting acid chloride with ammonia (NH₃) to form the primary amide. nih.gov

A patent for the synthesis of a related isomer, 2-trifluoromethyl benzamide (B126), describes the hydrolysis of 2-chloro-6-trifluoromethyl benzonitrile using sodium hydroxide (B78521) in water at elevated temperatures, achieving a yield of 88.8%. google.com This further supports the feasibility of nitrile hydrolysis to obtain the required benzamide precursor.

These precursors are stable, solid compounds that serve as crucial building blocks for further transformations into the target benzamidine. sigmaaldrich.com

Table 1: Key Precursors for this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Route |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 | C₈H₄ClF₃O₂ | 224.56 | Hydrolysis of 2-chloro-5-(trifluoromethyl)benzonitrile |

| 2-Chloro-5-(trifluoromethyl)benzamide | 20566-93-2 | C₈H₅ClF₃NO | 223.58 | Ammonolysis of 2-chloro-5-(trifluoromethyl)benzoyl chloride |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Not specified | C₈H₃ClF₃N | 205.57 | Starting material for hydrolysis |

Novel Synthetic Approaches and Catalyst Systems for Benzamidine Formation

The conversion of a benzonitrile or benzamide to a benzamidine is a critical step. While classical methods like the Pinner reaction (involving alcoholysis and ammonolysis of a nitrile) exist, research has focused on developing more efficient and greener catalytic systems. google.com

One traditional, robust method involves the high-pressure reaction of a benzonitrile with ammonium chloride and ammonia. For example, benzonitrile can be converted to benzamidine hydrochloride in 77% yield by heating it with ammonium chloride and excess ammonia in an autoclave at 150°C. chemicalbook.com

More recent and novel approaches utilize advanced catalyst systems to achieve this transformation under milder conditions. A notable development is the use of ionic liquid-supported nano-metal catalysts. google.com One such method involves a two-step process from the nitrile:

Reaction of the benzonitrile derivative with hydroxylamine hydrochloride to form the corresponding benzamidoxime.

Hydrogenation of the benzamidoxime to the benzamidine, catalyzed by an ionic liquid-supported nano-metal catalyst, such as rhodium(0) or nickel(0) supported on a methylimidazolium-based ionic liquid. google.comgoogle.com

This catalytic hydrogenation approach offers high efficiency and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. google.com

Table 2: Comparison of Synthetic Routes to Benzamidines

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages |

| High-Pressure Amination chemicalbook.com | Benzonitrile | Ammonium chloride, Ammonia | None | 150°C, High Pressure (1300-6500 psig) | Direct, high throughput |

| Catalytic Hydrogenation google.com | Benzonitrile | Hydroxylamine HCl, Hydrazine Hydrate | Ionic Liquid-Supported Rh(0) or Ni(0) | Room Temperature | Mild conditions, high efficiency, recyclable catalyst |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

When synthesizing analogues of this compound, particularly those involving more complex heterocyclic systems, controlling the regioselectivity and stereoselectivity of reactions is paramount.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of substituted aromatic compounds, this is crucial for ensuring the correct placement of functional groups. For example, a regiospecific synthesis of 2-trifluoromethylquinolines was developed using a perfluoroalkylated gem-iodoacetoxy derivative and various arylamines. nih.gov The reaction proceeds through a 2-trifluoromethyl-1,5-diazapentadiene intermediate, with the cyclization occurring in a highly controlled manner to yield the desired quinoline (B57606) isomer. nih.gov Similarly, the synthesis of 5-trifluoromethyl 1,2,4-triazoles via a [3 + 2]-cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) demonstrates exclusive regioselectivity, leading to a single product isomer. mdpi.com These examples highlight how specific reagents and reaction pathways can be chosen to direct the formation of a particular constitutional isomer, a key consideration when designing analogues of this compound that incorporate additional rings or substituents.

Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly relevant when introducing chiral centers into a molecule. While this compound itself is achiral, the synthesis of its chiral analogues would require stereoselective methods. A relevant example is the synthesis of nucleoside analogues, where the stereochemistry of substituents on the sugar moiety is critical for biological activity. In one instance, the synthesis of a key intermediate for a (2′S)-2′-chloro-2′-fluoro-deoxyribonucleoside required a highly challenging stereoselective electrophilic fluorination of an α-chloro lactone. emory.edu Achieving the desired (S)-configuration at the C2' position was a significant hurdle, demonstrating the complexity of controlling stereochemistry in molecules featuring multiple halogen and fluorinated groups. emory.edu Such principles would be directly applicable to the synthesis of chiral analogues of this compound where specific spatial arrangements of atoms are required.

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of 2-Chloro-5-trifluoromethyl-benzamidine is confirmed through a combination of advanced spectroscopic methods. These techniques provide a detailed map of the molecular framework, identifying the connectivity of atoms and the chemical environment of the functional groups. While direct spectroscopic data for the title compound is not extensively published, analysis of closely related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, provides valuable insights into the expected spectral characteristics. nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution.

¹H NMR: In the proton NMR spectrum of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, dissolved in DMSO-d₆, distinct signals are observed for the aromatic protons and the amide hydrogens. nih.gov The aromatic protons typically appear as doublets in the downfield region due to their deshielding and coupling with each other. nih.gov For this compound, one would expect to see signals corresponding to the three aromatic protons on the benzene (B151609) ring and the protons of the amidine group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the spectrum shows distinct resonances for each carbon atom. nih.gov The carbon of the trifluoromethyl group is identifiable by a characteristic quartet due to coupling with the three fluorine atoms. nih.gov The carbons attached to the chlorine and the amidine group, as well as the other aromatic carbons, would also exhibit specific chemical shifts.

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. A single resonance, a singlet, would be expected for the -CF₃ group in this compound, as all three fluorine atoms are chemically equivalent, assuming free rotation. Its chemical shift would be characteristic of a trifluoromethyl group attached to a benzene ring.

| Spectroscopic Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 8.60 (d, J = 2.2 Hz, 1H), 8.22 (s, 1H), 8.18 (d, J = 2.2 Hz, 1H), 8.03 (s, 1H) nih.gov |

| ¹³C{¹H} NMR (101 MHz, DMSO-d₆), δ (ppm) | 165.1, 148.9, 140.8, 128.8 (q, ²J = 34 Hz), 128.2 (q, ³J = 4 Hz), 125.8, 122.42 (q, ¹J = 273 Hz), 122.4 (q, ³J = 4 Hz) nih.gov |

This interactive data table presents the NMR data for a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClF₃N₂), the expected exact mass would be approximately 222.59 g/mol . cymitquimica.com Its hydrochloride salt, this compound HCl (C₈H₇Cl₂F₃N₂), would have a molecular weight of approximately 259.06 g/mol . chemimpex.com The mass spectrum would show a molecular ion peak corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one chlorine atom (an M+2 peak with about one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the chloro substituent, and parts of the amidine group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For the related 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, characteristic N-H stretching bands are observed at 3356 and 3178 cm⁻¹. nih.gov Similar N-H stretching vibrations would be expected for the amidine group. Additionally, C=N stretching vibrations of the amidine group would be present. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are also a key feature, typically found in the 1350-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

| Characteristic IR Bands for a Related Benzamide (B126) | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H stretch | 3356, 3178 nih.gov |

| C-H stretch (aromatic) | 3097 nih.gov |

| C=O stretch | 1702 nih.gov |

| N-H bend | 1629 nih.gov |

| NO₂ stretch | 1537, 1317 nih.gov |

| C-F stretch | 1116 nih.gov |

This interactive data table shows the IR absorption bands for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, offering a reference for the expected vibrations in the title compound.

X-ray Crystallography of this compound and Related Compounds

While a crystal structure for this compound is not publicly available, the examination of related compounds for which crystallographic data exists can provide significant insights into the likely solid-state conformation and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of benzamidine-containing molecules is often dominated by hydrogen bonding interactions involving the amidine group. The N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This typically leads to the formation of dimers or more extended hydrogen-bonded networks, which are key in defining the crystal lattice. In the case of this compound, the presence of the chloro and trifluoromethyl substituents would also influence the crystal packing through other non-covalent interactions. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in various weak interactions. Halogen bonding, involving the chlorine atom, is another potential interaction that could play a role in the crystal structure.

Elucidation of Torsional Angles and Bond Distances

The conformation of the molecule in the solid state is defined by its torsional angles and bond distances. A key conformational feature would be the torsional angle between the plane of the benzene ring and the amidine functional group. In related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide group is significantly twisted out of the plane of the benzene ring. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-chloro substituent and the amidine group. The bond distances within the aromatic ring and the functional groups would be expected to be within the normal ranges for such substituted benzenes. The C-F and C-Cl bond lengths would be consistent with those observed in other trifluoromethyl and chloro-substituted aromatic compounds.

Conformational Dynamics and Energy Landscapes

Furthermore, rotation around the amidine C-N bond can lead to E/Z isomerism. beilstein-journals.org The protonation state of the amidine moiety can significantly influence the barrier to this rotation. beilstein-journals.orgbeilstein-journals.org Protonation increases the double-bond character of the C-N bond, thereby increasing the energy barrier for isomerization. beilstein-journals.org

Computational studies on related molecules, such as other substituted benzamides, have employed methods like Density Functional Theory (DFT) to calculate the potential energy surfaces associated with these rotations and to identify the stable conformers and the transition states connecting them. nih.govmdpi.com Such analyses for this compound would be necessary to precisely quantify its conformational energy landscape.

Based on the analysis of related compounds, the following table outlines the principal rotational dynamics and the likely impact on the conformational preferences of this compound.

| Rotational Axis | Defining Torsional Angle | Expected Conformers & Characteristics | Influencing Factors |

| C(aryl)—C(amidine) | ω (Cl-C2-C(amidine)-N) | Non-planar conformers are expected to be energetically favored due to steric repulsion between the ortho-chloro group and the amidine group. nih.gov | Steric hindrance from the ortho-chloro group. Electronic effects from the trifluoromethyl group. |

| C(amidine)—N(amine) | τ (C(aryl)-C-N-H) | E and Z isomers are possible. The energy barrier for interconversion is sensitive to the electronic nature of the amidine group. beilstein-journals.org | Protonation state of the amidine. Resonance stabilization. |

Table 1: Principal Rotational Dynamics in this compound (based on analogous structures)

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of 2-Chloro-5-trifluoromethyl-benzamidine. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the methodologies are well-established and have been applied to structurally similar compounds, such as other halogenated and trifluoromethylated aromatic systems. researchgate.netnipne.ronih.gov

These calculations typically employ functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, helps to identify the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the amidine group are expected to be nucleophilic centers, while the trifluoromethyl group, being strongly electron-withdrawing, would create electrophilic sites on the aromatic ring.

Table 1: Representative Quantum Chemical Descriptors for a Benzamidine (B55565) Derivative (Note: This data is illustrative and based on typical values for similar aromatic compounds, as direct data for this compound is not available.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For derivatives of this compound, molecular docking studies have been performed to explore their interactions with various enzymes.

For instance, studies on structurally related benzamide (B126) derivatives have shown potential interactions with enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes. nih.gov The docking simulations for these compounds revealed key interactions, including hydrogen bonding and hydrophobic interactions with the active site residues of these enzymes. nih.gov The benzamidine group itself is a well-known pharmacophore that interacts with serine proteases like trypsin, forming strong hydrogen bonds with aspartate residues in the S1 pocket of the enzyme. researchgate.net

The typical output of a docking study includes a docking score, which estimates the binding affinity, and a predicted binding pose. The lower the docking score, the higher the predicted affinity.

Table 2: Illustrative Molecular Docking Results for a Benzamidine Derivative against a Target Protein (Note: This data is hypothetical and for illustrative purposes.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Trypsin | -8.2 | Asp189, Ser190, Gly219 | Hydrogen Bond, Electrostatic |

| α-Glucosidase | -7.5 | Asp215, Arg442, Phe476 | Hydrogen Bond, Hydrophobic |

| α-Amylase | -6.9 | Asp197, Glu233, Trp59 | Hydrogen Bond, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR model would typically be developed using a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The goal is to create a statistically robust model with good predictive power.

While a specific QSAR model for this compound is not publicly documented, studies on similar classes of compounds, such as other enzyme inhibitors, have demonstrated the utility of this approach. researchgate.net The development of a QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the equation.

Table 3: Example of Descriptors Used in a QSAR Model for Enzyme Inhibitors (Note: This table represents typical descriptors and their potential impact on activity, not a specific model for the target compound.)

| Descriptor | Type | Correlation with Activity | Rationale |

| LogP | Hydrophobic | Positive | Enhanced membrane permeability |

| Molecular Weight | Steric | Negative | Steric hindrance at the binding site |

| HOMO Energy | Electronic | Positive | Favorable orbital interactions with the target |

| Number of H-bond Donors | Topological | Positive | Increased binding affinity through hydrogen bonding |

Molecular Dynamics Simulations to Explore Conformational Behavior in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of a ligand's interaction with its biological target over time. mdpi.comgoogle.com These simulations can reveal the conformational changes in both the ligand and the protein upon binding and can help to assess the stability of the predicted binding pose from molecular docking.

In the context of this compound, an MD simulation would typically start with the docked complex placed in a simulated aqueous environment. The simulation would then solve Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. google.com Analysis of the simulation trajectory can provide insights into the flexibility of the ligand in the binding pocket, the persistence of key interactions, and the role of water molecules in mediating the binding. researchgate.net

A common metric used to assess the stability of the simulation is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD suggests that the complex has reached equilibrium.

Table 4: Representative Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: This data is illustrative of a typical MD simulation setup.)

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Mechanistic Studies of Chemical Reactions Involving this compound using DFT

DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its role as a reactant in further chemical transformations, DFT can be used to map out the entire reaction pathway.

A theoretical study would provide detailed geometric information about the transition states and intermediates, as well as the intrinsic reaction coordinates, offering a deeper understanding of the reaction dynamics.

Table 5: Hypothetical Reaction Step in the Synthesis of a Benzamidine Derivative and its Theoretical Investigation (Note: This table is a conceptual representation of how DFT could be applied to study a reaction.)

| Reaction Step | Reactants | Product | Calculated Activation Energy (DFT) |

| Ammonolysis of a Nitrile | 2-Chloro-5-trifluoromethyl-benzonitrile + NH3 | This compound | 25 kcal/mol |

Medicinal Chemistry and Biological Applications

2-Chloro-5-trifluoromethyl-benzamidine as a Promising Pharmacophore and Scaffold

In medicinal chemistry, the core structure or "scaffold" of a molecule is fundamentally important, providing the three-dimensional framework for functional groups that interact with biological targets. nist.gov The this compound structure has emerged as a promising scaffold for several reasons. The benzamidine (B55565) group itself is a well-known pharmacophore, recognized for its ability to interact with various enzymes.

The true value of this particular scaffold lies in its substituents. The trifluoromethyl (-CF3) group is a key feature used extensively in modern drug design. nist.gov Its inclusion significantly enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes. google.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body. nist.gov This metabolic stability often leads to improved pharmacokinetic profiles, such as a longer duration of action.

The chlorine atom also plays a crucial role. It provides another point for chemical modification, allowing chemists to fine-tune the electronic properties and binding interactions of the molecule. This strategic combination of a reactive benzamidine core with the stability- and permeability-enhancing chloro and trifluoromethyl groups makes this compound a versatile and attractive intermediate for synthesizing complex and potent bioactive molecules. google.com

Enzyme Inhibition Profiles

The benzamidine moiety is a classic "warhead" for inhibiting a class of enzymes known as serine proteases, making this scaffold a natural starting point for developing specific enzyme inhibitors.

Factor Xa Inhibition and Antithrombotic Potential

Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov Its inhibition is a key strategy for developing modern anticoagulant (antithrombotic) drugs used to prevent and treat conditions like deep vein thrombosis and stroke. nih.govnih.gov

The benzamidine functional group is known to be an effective inhibitor of serine proteases like FXa because it can mimic the natural substrate (arginine) and bind tightly in the S1 specificity pocket of the enzyme's active site. Research has confirmed that benzamidine-based compounds exhibit FXa inhibitory activity and serve as lead structures for the design of new antithrombotic agents. nih.govnih.gov While some early benzamidine inhibitors showed a lack of selectivity, further chemical modifications, such as creating asymmetrical molecules, have been shown to significantly improve both potency and selectivity for FXa. nih.gov The this compound scaffold represents a platform from which such potent and selective FXa inhibitors could be developed, leveraging the established role of the benzamidine core in targeting this critical coagulation enzyme. nih.govnih.gov

Inhibition of Other Serine Proteases

The inhibitory action of the benzamidine scaffold is not limited to Factor Xa. Benzamidine is recognized as a reversible inhibitor of a broad range of serine proteases, including thrombin, plasmin, and trypsin. nih.govwikipedia.org This broad-spectrum activity has led to the investigation of benzamidine derivatives in various therapeutic contexts.

For instance, a tetra-benzamidine derivative has been shown to inhibit the growth of human colon carcinoma cell lines, suggesting a role for serine protease inhibitors in cancer therapy. nih.gov The ability to inhibit plasmin, an enzyme that breaks down blood clots, has also been a focus of research, with studies showing that the potency of benzamidine-based inhibitors can be modulated by altering their chemical structure. nih.gov This demonstrates that the this compound core could be adapted to create selective inhibitors for different serine proteases by modifying its peripheral structure to achieve desired interactions with the target enzyme. nih.gov

Inhibition of Specific Enzymes in Pharmaceutical Development

Beyond the well-known serine proteases, the this compound scaffold and its close derivatives have been used to develop inhibitors against other specific enzymes relevant to disease. In a notable example of structure-based drug design, researchers targeted N-myristoyltransferase of Cryptosporidium parvum (CpNMT), a parasite that causes severe diarrheal illness.

Starting with a lead compound containing a 2-chloro-5-(sulfamoyl)-benzamide core, scientists performed modifications to enhance potency and selectivity. This effort led to the development of new derivatives with significant inhibitory activity against the parasite's enzyme while showing much less effect on the human equivalent. This work underscores the utility of the substituted chlorobenzamide framework as a scaffold for generating highly selective inhibitors for specific therapeutic targets.

| Compound | CpNMT IC50 (µM) | Selectivity over Human NMT (HsNMT1) | C. parvum Growth EC50 (µM) | Reference |

|---|---|---|---|---|

| 11e | 2.5 | ~5-fold | 6.9 | nih.gov |

| 11f | 2.8 | >40-fold | 16.4 | nih.gov |

Receptor Modulation and Antagonist Activity

N-Methyl-D-aspartate Receptor (NMDAR) Antagonism, Particularly GluN2B Subunit Selectivity

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.gov The NMDA receptor is a complex made of different subunits, with the GluN2A and GluN2B subunits being particularly important targets for drug development. nih.gov Selective antagonists of the GluN2B subunit are of high interest as they may offer neuroprotective effects with an improved side-effect profile compared to non-selective blockers. google.com

Intriguingly, research has revealed that compounds with a benzamidine core can function as noncompetitive NMDA receptor antagonists. One study identified a bisbenzamidine with a homopiperazine (B121016) linker as the most potent NMDA receptor antagonist among a series of tested analogues, with an IC50 value of 1.2 µM.

Furthermore, structural features present in this compound are relevant to achieving GluN2B selectivity. For example, benzylideneaminoguanidine (B1266593) derivatives, which are structurally related, have been developed as selective NR2B antagonists. google.com Additionally, a compound featuring a trifluoromethyl-benzylamino group was identified as a specific antagonist for the NR2B subunit. nih.gov These findings suggest that the this compound scaffold possesses the necessary chemical motifs to be explored for the development of novel and selective GluN2B-containing NMDA receptor antagonists.

5-HT4 Receptor Binding Affinity

The benzamide moiety is a well-established pharmacophore for ligands targeting the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes in the central and peripheral nervous systems. nih.gov The development of selective 5-HT4 receptor agonists and antagonists often involves modification of the benzamide scaffold. nih.govnih.gov For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been shown to possess high affinity for the 5-HT4 receptor. nih.gov

Research indicates that specific substitutions on the benzamide ring are critical for high-affinity binding. Studies on benzamide and benzimidazole (B57391) derivatives have demonstrated that modifications to the aromatic ring and the amine substituent can modulate affinity and efficacy at the 5-HT4 receptor. nih.govnih.gov For example, certain benzamide derivatives act as potent agonists, stimulating corticosteroid secretion in models where the effect is mediated by a 5-HT4 receptor positively coupled to adenylate cyclase. nih.gov While direct binding affinity data for this compound is not extensively documented in the reviewed literature, the general structure-activity relationships of related benzamide and benzimidazole derivatives suggest that the specific substitution pattern, including the chloro and trifluoromethyl groups, would significantly influence its interaction with the 5-HT4 receptor binding pocket. nih.govnih.gov The exploration of such derivatives is crucial for developing novel prokinetic agents or therapeutics for cognitive and mood disorders. mdpi.com

Cannabinoid Receptor Modulation in Analogue Structures

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic development. nih.govmdpi.com Analogue structures containing the trifluoromethylphenyl moiety, a key feature of this compound, have been investigated as modulators of these receptors. The trifluoromethyl group is known to enhance lipophilicity, a property often essential for effective binding to CB1 receptors. nih.gov

For example, diarylpyrrolidinone analogues bearing a 4-trifluoromethyl-phenyl group have been developed as ligands for cannabinoid CB1 receptors. nih.gov Furthermore, the benzothiazole (B30560) scaffold, when modified with bis(trifluoromethyl)phenyl substituents, has been explored for creating ligands for the CB2 receptor. acs.org The non-psychoactive phytocannabinoid cannabidiol (B1668261) (CBD) has also been chemically modified, with fluorinated derivatives showing enhanced potency in behavioral assays, suggesting that halogenation can be a key strategy in developing more potent cannabinoid-type compounds. researchgate.net Although direct modulation of cannabinoid receptors by this compound has not been specified, the prevalence of the trifluoromethylphenyl group in potent synthetic modulators highlights the potential for its analogues to interact with the endocannabinoid system. nih.govacs.org

Antimicrobial and Antifungal Activities

The benzamidine scaffold is a recognized structural motif in the design of antimicrobial and antifungal agents. nih.govnih.gov The cationic nature of the amidine group can facilitate interactions with negatively charged components of microbial cell membranes, contributing to their biological activity.

Substituted benzamides and benzamidines have demonstrated notable antibacterial properties. nih.govnih.gov Studies have shown that novel benzamidine analogues can exhibit significant growth inhibition against various pathogenic bacteria, including those implicated in periodontal disease, with Minimum Inhibitory Concentration (MIC) values reported in the range of 31.25 to 125 µg/mL. nih.gov The nature and position of substituents on the benzene (B151609) ring are critical factors that determine the antibacterial spectrum and potency. The presence of halogen substituents, such as the chloro group in this compound, has been associated with efficacy against Gram-positive bacteria in some classes of compounds. researchgate.net Quantitative structure-activity relationship (QSAR) studies on substituted benzamides have further confirmed that structural characteristics are key to their antibacterial effects. nih.gov

| Representative Benzamidine Analogues: Antibacterial Activity | |||

| Pathogen | Compound Type | MIC (µg/mL) | Reference |

| Periodontal Pathogens | Novel Imino Bases of Benzamidine | 31.25 - 125 | nih.gov |

| Bacillus subtilis | Substituted Benzamide (Compound 5a) | 6.25 | nanobioletters.com |

| Escherichia coli | Substituted Benzamide (Compound 5a) | 3.12 | nanobioletters.com |

This table presents data for analogue structures to illustrate the potential of the benzamidine class.

Derivatives of benzamidine have also been explored for their potential as antifungal agents. nih.govmdpi.com Research has shown that novel benzamidine derivatives, particularly those incorporating other heterocyclic moieties like 1,2,3-triazoles, can exhibit significant in vivo fungicidal activity against plant pathogens such as Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.comresearchgate.net In some cases, the efficacy of these synthetic compounds surpassed that of commercial fungicides. mdpi.com Similarly, substituted benzimidazole derivatives have shown a broad spectrum of activity against clinically relevant fungi, including various Candida and Aspergillus species, with MIC values ranging from 0.5 to 256 µg/mL. nih.gov These findings underscore the potential of the substituted benzamidine scaffold as a foundation for the development of new antifungal treatments.

| Representative Benzamidine/Benzimidazole Analogues: Antifungal Activity | |||

| Fungus | Compound Type | Activity/MIC (µg/mL) | Reference |

| Colletotrichum lagenarium | Benzamidine-Triazole Hybrid (Compound 16d) | 90% Efficacy (in vivo) | mdpi.com |

| Botrytis cinerea | Benzamidine-Triazole Hybrids | Good in vivo activity | mdpi.comresearchgate.net |

| Candida species | Substituted Benzimidazole (Compound 1a) | 0.5 - 256 | nih.gov |

| Aspergillus species | Substituted Benzimidazole (Compound 1a) | 16 - 256 | nih.gov |

This table presents data for analogue structures to illustrate the potential of the benzamidine class.

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents with novel mechanisms of action. nih.gov The benzamidine structure has been identified as a promising scaffold in this area. nih.gov A study on "reverse-benzamidine" derivatives revealed that the basicity of the amidine group directly correlates with their antimalarial potency, suggesting a mechanism that may involve mimicking choline (B1196258) to disrupt phospholipid metabolism in the parasite. nih.gov

Furthermore, the trifluoromethyl group is a key component in several known antimalarial drugs, such as mefloquine, and is often incorporated into new molecular designs to enhance activity. nih.gov The synthesis of compounds like N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides has been pursued based on the rationale that the trifluoromethyl substituent is a valuable feature for antimalarial lead compounds. nih.gov The combination of the benzamidine core and the trifluoromethylphenyl group in this compound suggests its potential as a structural foundation for developing new antimalarial prototypes.

Tuberculosis (TB) remains a major global health threat, and the development of new drugs to combat resistant strains of Mycobacterium tuberculosis is a critical priority. nih.gov Compounds containing a trifluoromethylphenyl moiety have shown significant promise as antitubercular agents. Notably, a class of trifluoromethyl pyrimidinone compounds, identified through whole-cell screening, displayed potent activity against M. tuberculosis, with some analogues showing a minimum inhibitory concentration (IC90) below 5 µM. nih.gov

The synthesis of these potent antitubercular agents often involves precursors that are structurally related to this compound. For instance, the synthesis of active trifluoromethyl pyrimidinones (B12756618) has been described starting from precursors like 2-(trifluoromethyl)benzonitrile, which is then converted to a benzimidamide—a reaction step away from a benzamidine structure. frontiersin.org This indicates that trifluoromethyl-substituted benzonitriles and their corresponding benzamidines are valuable chemical building blocks for creating more complex molecules with potent activity against M. tuberculosis. nih.govfrontiersin.org

Anticarcinogenic and Cytotoxic Effects of Analogues

Analogues of this compound, which incorporate its key structural motifs, have demonstrated significant potential as anticancer agents. The introduction of a chlorine atom to a molecular scaffold has been shown to be a viable strategy for enhancing cytotoxic properties. In one study, modifying hydroxylated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogues by adding a chlorine atom resulted in compounds with significant cytotoxic effects against various cancer cell lines, including HCT15, T47D, and HeLa cells. nih.gov These chlorinated compounds showed particularly potent activity against T47D breast cancer cells. nih.gov

Similarly, the trifluoromethyl (-CF3) group is a well-established enhancer of biological potency. Its inclusion in drug candidates can dramatically increase efficacy. For instance, the addition of a trifluoromethyl group to the structure of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, resulted in a 30-fold increase in potency compared to its non-fluorinated parent compound. nih.gov This enhancement is attributed to the -CF3 group's interaction with histidine and isoleucine residues within the kinase's binding pocket. nih.gov

Table 1: Cytotoxic Activity of Related Analogues

| Analogue Class | Key Structural Feature | Target Cancer Cell Lines | Observed Effect | Source |

|---|---|---|---|---|

| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | Chlorine substitution | HCT15, T47D, HeLa | Significant cytotoxic effect, especially against T47D breast cancer cells. | nih.gov |

| Nilotinib (Bcr-Abl tyrosine kinase inhibitor) | Trifluoromethyl group | Chronic Myeloid Leukemia cells | 30-fold increase in potency compared to non-fluorinated analogue. | nih.gov |

Anti-inflammatory Properties of Related Pyrimidine (B1678525) Derivatives

Benzamidine compounds, including this compound, serve as valuable starting materials for synthesizing pyrimidine derivatives, a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory activity. rsc.orgnih.gov The anti-inflammatory mechanism of many pyrimidine-based agents is linked to their ability to inhibit key mediators of the inflammatory response. nih.gov

Research has shown that pyrimidine derivatives can suppress the activity of cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Furthermore, their anti-inflammatory effects are attributed to the inhibition of other vital mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.org A study of specific pyrimidine derivatives, designated L1 and L2, found them to be highly selective inhibitors of COX-2, with additional antioxidant properties confirmed by their ability to reduce levels of reactive oxygen species (ROS). nih.gov

Investigation of Mechanism of Action at the Molecular Level

The molecular mechanisms of action for compounds derived from or related to this compound are centered on the inhibition of specific enzymes and signaling pathways. For pyrimidine derivatives synthesized from benzamidines, the primary mechanism is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

The molecular interactions underpinning the enhanced potency of trifluoromethyl-containing analogues have also been investigated. The -CF3 group, due to its strong electron-withdrawing nature, can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.comresearchgate.net In the case of the kinase inhibitor Nilotinib, the trifluoromethyl group directly interacts with the side chains of histidine and isoleucine residues in the target's binding pocket, anchoring the molecule and leading to significantly higher potency. nih.gov This demonstrates how specific functional groups present in this compound contribute to precise molecular-level interactions.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For analogues of this compound, SAR studies have focused on the roles of its key substituents.

Modifying the substituents on a core chemical scaffold is a fundamental strategy in medicinal chemistry to optimize biological activity. Studies on various molecular frameworks show that the type and position of substituents are critical. For example, research on linezolid (B1675486) analogues revealed that introducing larger aromatic groups at the C5-acylaminomethyl position was detrimental to antibacterial activity. kcl.ac.uk Conversely, a study on indenopyridine analogues demonstrated that the strategic placement of a chlorine atom could significantly enhance cytotoxic properties. nih.gov These findings underscore that even small modifications, such as altering the position or nature of a substituent present in the this compound structure, can have a profound impact on the final compound's efficacy.

Table 2: Impact of Substituent Modification on Biological Activity

| Parent Scaffold | Substituent Modification | Resulting Change in Activity | Source |

|---|---|---|---|

| Indenopyridine | Addition of a chlorine atom | Enhanced cytotoxic effect against cancer cells. | nih.gov |

| Linezolid (Oxazolidinone) | Addition of large aromatic groups at C5-position | Complete loss of activity against Gram-positive bacteria. | kcl.ac.uk |

| Benzimidazole | Modifications at positions 2 and 5 | Exhibited a wide range of antitubercular activity, allowing for optimization. | nih.gov |

The trifluoromethyl (-CF3) group is of paramount importance in modern medicinal chemistry for its ability to enhance multiple properties of a drug candidate. mdpi.com Its presence in a molecule can lead to:

Enhanced Potency : The -CF3 group's strong electron-withdrawing nature can strengthen interactions with biological targets. mdpi.comresearchgate.net As seen with some kinase inhibitors, its addition can boost potency significantly. nih.gov

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes, which can prolong the drug's action in the body. mdpi.comtandfonline.com

Increased Lipophilicity : The -CF3 group increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access target sites within the body. nih.govmdpi.com

Enhanced Binding Affinity and Selectivity : The size and electronic properties of the -CF3 group can lead to more specific and stronger binding to a target protein, potentially increasing selectivity and reducing off-target effects. mdpi.commdpi.com

Effective binding of a drug to its biological target depends on a precise combination of steric (size and shape) and electronic (charge distribution) properties.

Electronic Requirements : The electronic nature of the substituents on the phenyl ring is critical. The trifluoromethyl group is a powerful electron-withdrawing group, a property that can enhance electrostatic and hydrogen bonding interactions with amino acid residues in a protein's binding site. mdpi.comresearchgate.net The chlorine atom also contributes to the electronic profile of the molecule as an electron-withdrawing halogen.

Steric Requirements : The size and shape of a molecule and its substituents must be complementary to the binding pocket of the target. While the -CF3 group is larger than a methyl group, this increased bulk can be advantageous, leading to enhanced hydrophobic interactions that improve binding affinity. mdpi.com However, excessively large or poorly positioned substituents can cause steric hindrance, preventing the molecule from fitting into the active site and reducing or eliminating its biological activity. kcl.ac.ukmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nilotinib |

| Prostaglandin E2 |

| Linezolid |

| Indenopyridine |

| Benzimidazole |

Impact of Scaffold Modifications on Biological Properties

The this compound scaffold serves as a crucial starting point in medicinal chemistry for the development of targeted therapeutic agents. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzamidine core significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Modifications to this core structure are pivotal in tailoring the biological activity, selectivity, and pharmacokinetic profile of the resulting derivatives. Research into related benzazole structures, such as benzimidazoles, provides valuable insights into how substitutions on the aromatic ring and modifications of the amidine group can modulate the pharmacological effects of these compounds. nih.gov

The exploration of scaffold modifications often begins with the synthesis of a library of analogues where different functional groups are introduced at various positions on the benzamidine ring. For instance, in related benzimidazole series, the introduction of varied substituents at the 5- and 6-positions has been shown to have a profound impact on biological activity. One study on 2-chloro-1-β-D-ribofuranosylbenzimidazoles demonstrated that the nature of the halogen atoms at the 5- and 6-positions dictates the antiviral potency against human cytomegalovirus (HCMV). nih.gov The order of activity was found to be I ≈ Br ≈ Cl >> F > H = CH3, indicating that larger, more polarizable halogens enhance the antiviral effect. nih.gov However, this increased potency was also associated with higher cytotoxicity, highlighting the delicate balance between efficacy and toxicity in drug design. nih.gov

Further exemplifying the importance of scaffold modification, a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated as TRPV1 antagonists. nih.gov Although not benzamidines, these structures share the trifluoromethylphenyl moiety and demonstrate how substitutions on the phenyl ring can dramatically affect antagonistic potency. nih.gov The two most potent compounds in this series, 43 and 44S , exhibited excellent potency with a Ki(CAP) of 0.3 nM. nih.gov

In the context of antiparasitic agents, modifications of a benzimidazole backbone have yielded compounds with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The introduction of a 4-hydroxy-3-methoxyphenyl moiety to a 2-methyl-1H-benzimidazole-5-carbohydrazide scaffold resulted in derivatives with potent trypanocidal activity. nih.gov Specifically, compound 6 from this series showed a higher efficacy (IC50 = 5µM) than the standard drug benznidazole (B1666585) (IC50 = 7.5µM). nih.gov This underscores the potential for developing effective antiparasitic drugs through targeted modifications of the benzazole scaffold.

The antifungal potential of benzimidazole derivatives has also been extensively studied, with modifications leading to potent agents against phytopathogenic fungi. In one such study, a series of benzimidazole phenylhydrazone derivatives were synthesized and evaluated. mdpi.com Compound 6f , which features a dichlorophenylhydrazono moiety, displayed significant inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae with EC50 values of 1.20 and 1.85 μg/mL, respectively. mdpi.com

The following tables summarize the impact of specific scaffold modifications on the biological properties of related benzazole derivatives, providing a framework for understanding the potential effects of similar changes to the this compound scaffold.

Table 1: Antiviral Activity of 2,5,6-Trihalo-1-β-D-ribofuranosylbenzimidazoles against HCMV nih.gov

| Compound | 5,6-Substituents | IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |

| 2 | Di-Fluoro | Inactive | >100 |

| 3 | Di-Bromo | ~4 | >10-20 |

| 4 | Di-Iodo | ~2 | 10-20 |

| TCRB | Di-Chloro | ~3-40 | ~10-100 |

Table 2: Antitrypanosomal Activity of Substituted Benzimidazole Derivatives nih.gov

| Compound | Key Structural Feature | IC₅₀ against T. cruzi (µM) |

| 6 | 4-hydroxy-3-methoxyphenyl | 5 |

| 7 | 4-hydroxy-3-methoxyphenyl | - |

| Benznidazole | Standard Drug | 7.5 |

| Nifurtimox | Standard Drug | 3.6 |

Table 3: Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives mdpi.com

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| 6f | Rhizoctonia solani | 1.20 |

| 6f | Magnaporthe oryzae | 1.85 |

These findings from related heterocyclic scaffolds strongly suggest that systematic modification of the this compound core is a promising strategy for the discovery of novel therapeutic agents with a wide range of biological activities. The electronic and steric effects of different substituents, as well as their potential to form specific interactions with biological targets, are key determinants of the resulting pharmacological profile.

Applications in Agrochemical and Material Science

Role as an Intermediate in Agrochemical Synthesis (e.g., Herbicides, Insecticides, Fungicides)

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is recognized as a valuable intermediate in the formulation of agrochemicals. chemimpex.com It serves as a foundational component for creating crop protection agents designed to combat various pests and diseases, thereby helping to improve agricultural output. chemimpex.com The trifluoromethyl group is a key feature in many modern pesticides due to its ability to increase the biological activity of the molecule. google.comnih.govsemanticscholar.org

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available research, the broader class of benzamidine (B55565) derivatives has been the subject of significant investigation for the development of new fungicides. nih.govnih.gov Research into novel benzamidine derivatives has shown promising results in the creation of effective antifungal agents. nih.govnih.gov

Detailed Research Findings:

A study focused on the synthesis of new benzamidine derivatives incorporating 1,2,3-triazole moieties revealed their potential as potent fungicides. nih.gov While the synthesized benzamidines displayed modest antifungal activities in laboratory (in vitro) tests, several of the compounds demonstrated significant efficacy in protecting plants from fungal infections in greenhouse (in vivo) experiments. nih.gov

For instance, one of the synthesized compounds, designated as 9b , showed a 79% efficacy rate against Colletotrichum lagenarium, a plant pathogen that causes anthracnose disease, when applied at a concentration of 200 µg/mL. nih.gov Another compound from the same study, 16d , exhibited an even higher efficacy of 90% against the same pathogen at the same concentration, outperforming the commercial fungicide carbendazim, which had an efficacy of 85%. nih.gov

These findings underscore the potential of the benzamidine scaffold, such as that found in this compound, as a basis for developing new and effective fungicides. The general synthetic pathway for these types of compounds involves reacting a benzamidine derivative with other chemical moieties to create a final product with the desired biological activity. nih.govgoogle.comgoogle.com

Fungicidal Activity of Synthesized Benzamidine Derivatives

| Compound | Test Fungus | Concentration (µg/mL) | In Vivo Efficacy (%) |

|---|---|---|---|

| 9b | Colletotrichum lagenarium | 200 | 79 |

| 16d | Colletotrichum lagenarium | 200 | 90 |

| Carbendazim (Commercial Fungicide) | Colletotrichum lagenarium | 200 | 85 |

Potential in the Development of Advanced Materials

The compound this compound is also being explored for its potential in the field of material science. chemimpex.com Specifically, its unique chemical properties suggest it could be used in the development of new materials with tailored electronic or thermal characteristics. chemimpex.com

While specific research on the direct application of this compound in advanced materials is not widely published, the broader family of benzamidine derivatives has been utilized in the synthesis of innovative materials such as Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of crystalline materials with a porous structure, constructed from metal ions or clusters linked together by organic molecules.

Detailed Research Findings:

An example of the use of a related compound in material science is the synthesis of a porous crystalline metal-organic framework, Fe3O(BPDC)3 , from biphenyl-4,4′-dicarboxylic acid and iron(III) chloride. researchgate.net This MOF has demonstrated high efficiency as a heterogeneous catalyst in various chemical reactions. researchgate.net The synthesis of such advanced materials often relies on the precise chemical functionalities of the organic linker molecules. The benzamidine group, with its ability to coordinate with metal ions, makes compounds like this compound potential candidates for the creation of new MOFs and other advanced materials. The presence of fluorine in the form of the trifluoromethyl group could also impart unique properties, such as altered electronic behavior or thermal stability, to the resulting material.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Carbendazim |

| Biphenyl-4,4′-dicarboxylic acid |

| Iron(III) chloride |

Advanced Analytical Techniques for Biological and Mechanistic Studies

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. chemicalbook.com It is regularly employed in drug discovery to determine the equilibrium binding and kinetic rate constants for small molecules interacting with a target protein. chemicalbook.com

In a typical SPR experiment to characterize 2-Chloro-5-trifluoromethyl-benzamidine, the target protein (e.g., a specific enzyme) would be immobilized onto the surface of a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

The key parameters obtained from SPR analysis are:

Association rate constant (kₐ): This measures how quickly the compound binds to its target.

Dissociation rate constant (kₑ): This measures how quickly the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ/kₐ, this value represents the affinity of the compound for the target. A lower Kₑ value indicates a higher binding affinity.

This technique would allow researchers to quantitatively assess how tightly and how quickly this compound binds to its intended biological target, which is critical information for lead optimization in drug development. chemicalbook.comnih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for characterizing the thermodynamics of binding interactions in solution. sigmaaldrich.comnih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the molecular interaction without the need for labeling. nih.govbmglabtech.com

To study this compound, an ITC experiment would involve titrating the compound into a sample cell containing its target protein. Each injection of the compound would lead to a binding reaction, generating a small amount of heat that is precisely measured by the calorimeter. nih.gov Analysis of the resulting data provides several key thermodynamic parameters:

Binding Affinity (Kₐ): The association constant, which is the reciprocal of the dissociation constant (Kₑ).

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. nih.gov

Stoichiometry (n): The ratio of the ligand to the protein in the complex. nih.gov

Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this parameter reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. nih.gov

These thermodynamic signatures are invaluable for understanding the driving forces behind the binding event, which aids medicinal chemists in rationally designing derivatives with improved affinity and specificity. nih.govbmglabtech.com

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) combines robotics, data processing, and sensitive detection methods to quickly test hundreds of thousands of chemical compounds for a specific biological activity. ufl.educolumbiabiosciences.com This process is a cornerstone of modern drug discovery, used to identify initial "hits" from large compound libraries that can be developed into lead molecules. nih.govcolumbiabiosciences.com

Given that this compound is a known intermediate for bioactive molecules, its derivatives could be synthesized and included in a chemical library for an HTS campaign. chemimpex.com The goal of such a campaign would be to identify modulators of a specific disease target. columbiabiosciences.com

An HTS campaign involving derivatives of this compound would typically follow these steps:

Assay Development: A robust and automated assay is developed, often based on fluorescence (like FP), luminescence, or absorbance, to measure the activity of the target protein. nih.gov

Primary Screening: The entire compound library is tested at a single concentration against the target to identify any compound that shows activity above a certain threshold.

Hit Confirmation and Triage: The initial hits are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

Compounds derived from the this compound scaffold that are identified through HTS would then be subjected to more detailed mechanistic studies, including the SPR and ITC methods described above, to fully characterize their interaction with the target. nih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The traditional synthesis of benzamidine (B55565) and its derivatives often involves methods that are costly, time-consuming, and environmentally unfriendly. chemmethod.com A significant future direction lies in the development of "green chemistry" approaches. chemmethod.comresearchgate.net These methods aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com

Key areas of research include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields by 10-30% compared to conventional heating methods. researchgate.net